![molecular formula C13H8N2 B6434366 8H-acenaphthyleno[1,2-c]pyrazole CAS No. 206-22-4](/img/structure/B6434366.png)
8H-acenaphthyleno[1,2-c]pyrazole
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Overview
Description
8H-acenaphthyleno[1,2-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a fused ring system combining acenaphthylene and pyrazole moieties. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-acenaphthyleno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack cyclization, which involves the reaction of hydrazones with formylating agents . This method is advantageous due to its efficiency and the relatively mild conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8H-acenaphthyleno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Synthesis of 8H-acenaphthyleno[1,2-c]pyrazole
The synthesis of acenaphthylene-fused pyrazoles, including this compound, typically involves multicomponent reactions. These reactions can yield high-efficiency products with significant yields. For instance, the use of acenaphthylene-1,2-dione in combination with various amines has been reported to produce diverse pyrazole derivatives with enhanced properties .
Biological Activities
This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Antimicrobial Activity : Compounds containing the pyrazole ring have been shown to possess significant antibacterial and antifungal properties. For example, derivatives of pyrazole have been tested against various bacterial strains and demonstrated promising results .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can effectively inhibit inflammation. Studies have shown that specific analogs exhibit anti-inflammatory activity comparable to established drugs like diclofenac .
- Antiviral Activity : Some pyrazole derivatives have been reported to show antiviral activity against viruses such as HIV and herpes simplex virus . This highlights the potential of this compound in developing antiviral therapeutics.
- Anticancer Potential : The structural features of acenaphthylene-fused pyrazoles suggest their potential as anticancer agents. They may act by inhibiting specific pathways involved in tumor growth and proliferation .
Therapeutic Applications
The therapeutic applications of this compound extend across several domains:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery .
- Agrochemical Uses : Due to its antimicrobial properties, this compound can be utilized in developing agrochemicals aimed at controlling plant diseases .
Case Studies
Several studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 8H-acenaphthyleno[1,2-c]pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with similar nitrogen-containing heterocyclic properties.
Acenaphthylene: Shares the acenaphthylene moiety but lacks the pyrazole ring.
Dihydropyrano[2,3-c]pyrazole: Another fused ring system with different biological activities
Uniqueness
8H-acenaphthyleno[1,2-c]pyrazole is unique due to its fused ring system, which combines the properties of both acenaphthylene and pyrazole. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Biological Activity
8H-acenaphthyleno[1,2-c]pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from acenaphthene derivatives. The process often includes the formation of the pyrazole ring through cyclization reactions. The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro analyses indicate that this compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds derived from pyrazole frameworks demonstrated minimum inhibitory concentrations (MICs) in the range of 8-11 µg/mL against these pathogens .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 8 |
P. aeruginosa | 8 | |
S. epidermidis | 11 |
Anticancer Activity
The anticancer properties of this compound have also been evaluated. Studies show that it exhibits potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and P388 (leukemia). The half-maximal inhibitory concentration (IC50) values for some derivatives are reported as follows:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
8c | MCF-7 | 2.8 ± 0.4 |
8f | MCF-7 | 3.1 ± 0.4 |
8d | MCF-7 | 3.5 ± 0.2 |
These findings suggest that the compound interacts effectively with cellular targets involved in cancer progression, potentially through mechanisms involving topoisomerase II inhibition .
The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies have indicated favorable interactions with amino acids in the active sites of target proteins such as topoisomerases, which are critical for DNA replication and repair . This interaction may lead to the disruption of cancer cell proliferation.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties against clinical isolates. The results indicated that certain derivatives showed enhanced activity compared to traditional antibiotics .
- Evaluation of Anticancer Properties : Another research effort focused on the cytotoxic effects of pyrazole compounds against different cancer cell lines, demonstrating significant inhibition of cell viability and induction of apoptosis .
Properties
IUPAC Name |
7H-acenaphthyleno[2,1-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c1-3-8-4-2-6-10-12(8)9(5-1)11-7-14-15-13(10)11/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNJFGUUIXBFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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